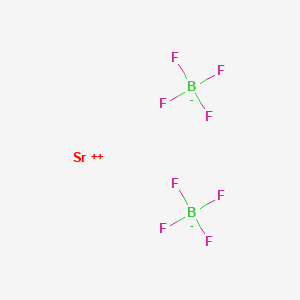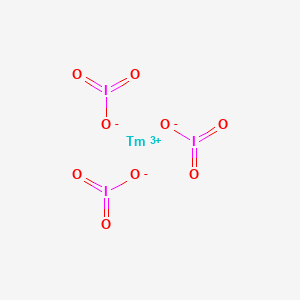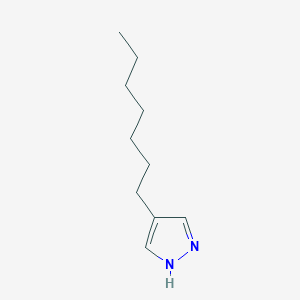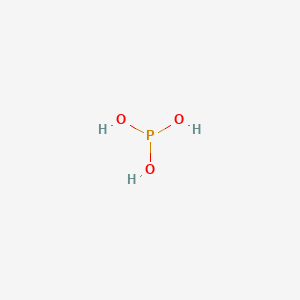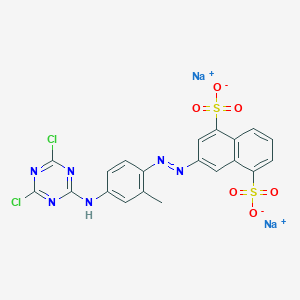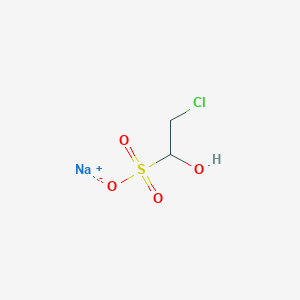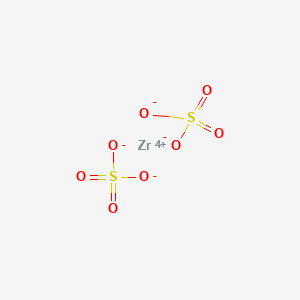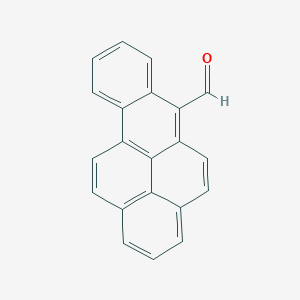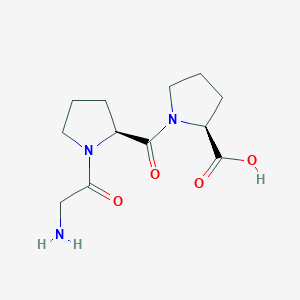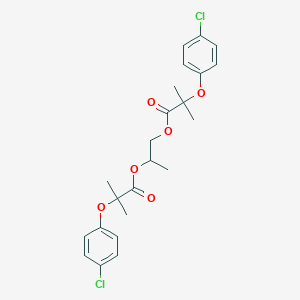
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate), also known as Clofibrate, is a chemical compound that has been used as a lipid-lowering agent. It belongs to the class of fibric acid derivatives and is commonly used to treat hyperlipidemia. Clofibrate has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in triglyceride synthesis. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels.
生化学的および生理学的効果
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have several biochemical and physiological effects. It decreases the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. It also decreases the levels of apolipoprotein B, a protein that is involved in the transport of LDL cholesterol. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects, reducing the levels of C-reactive protein, a marker of inflammation.
実験室実験の利点と制限
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied and has a large body of literature supporting its use in scientific research. However, there are also limitations to its use. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have off-target effects, which may complicate the interpretation of results. It also has a relatively low potency and may require high concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the use of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in scientific research. It has been shown to have potential applications in the treatment of metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Further studies are needed to fully understand the potential applications of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in these areas. Additionally, the development of more potent and selective PPARα agonists may provide new opportunities for the treatment of metabolic disorders.
合成法
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) is synthesized by reacting 4-chlorophenol with isobutyryl chloride in the presence of a base to form 4-chlorophenyl isobutyrate. This intermediate is then reacted with 1,2-propanediol in the presence of an acid catalyst to form 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate).
科学的研究の応用
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been used in scientific research to study its effects on lipid metabolism and cholesterol homeostasis. It has been shown to increase the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in the blood, leading to a decrease in blood triglyceride levels. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to increase the expression of genes involved in cholesterol metabolism, leading to a decrease in LDL cholesterol levels.
特性
CAS番号 |
14496-66-3 |
|---|---|
製品名 |
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) |
分子式 |
C23H26Cl2O6 |
分子量 |
469.4 g/mol |
IUPAC名 |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3 |
InChIキー |
XBGRDKKBYZSYFW-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
同義語 |
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



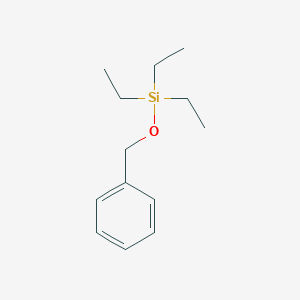
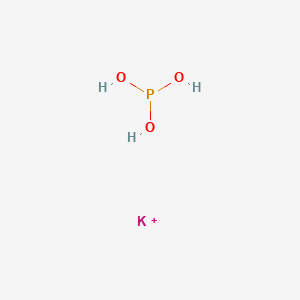
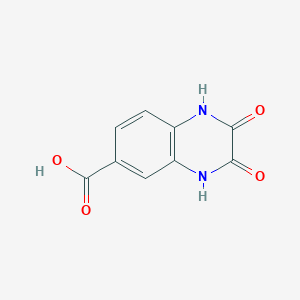
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
